molecular formula C8H21N3 B3249508 {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine CAS No. 19475-29-7

{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine

Cat. No. B3249508
CAS RN: 19475-29-7
M. Wt: 159.27 g/mol
InChI Key: IZUBSJKGMRQKIC-UHFFFAOYSA-N
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Description

“{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine” is a chemical compound with the CAS Number: 71326-24-4 . It has a molecular weight of 145.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is N1-[2-(dimethylamino)ethyl]-N~1~-methyl-1,3-propanediamine . The InChI code is 1S/C8H21N3/c1-10(2)7-8-11(3)6-4-5-9/h4-9H2,1-3H3 . This indicates that the compound contains 8 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 145.25 . The boiling point is 270℃ , the density is 0.905 at 20℃ , and the water solubility is 978g/L at 20.2℃ .

Scientific Research Applications

Polymer Science Applications

  • Selective Quaternization and Micellization : The selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has been explored. This process yields novel cationic diblock copolymers that exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in drug delivery and sensor applications (Bütün, Armes, & Billingham, 2001).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Heteroarylindoles : The use of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in the synthesis of 3-heteroarylindoles, yielding potential meridianine analogues, illustrates its role in generating compounds with possible biological activity (Jakše et al., 2004).
  • Creation of Pyridopyrimidine Carboxylates : A simple synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates from diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate showcases its utility in producing novel nucleotide analogues with potential therapeutic applications (Zupančič, Svete, & Stanovnik, 2009).

Materials Science and Engineering

  • Catalysis : Aminotroponate zinc complexes, synthesized from reactions involving dimethyl zinc, serve as catalysts for the intramolecular hydroamination of alkenes and alkynes, indicating their significance in the development of efficient and selective synthesis methods for organic compounds (Meyer et al., 2006).
  • Adsorption Materials : The fabrication of Fe3O4/SiO2 core/shell nanoparticles attached to graphene oxide, facilitated by the reaction of amino-functionalized particles with graphene oxide, underscores its importance in environmental remediation through the adsorption of pollutants like methylene blue (Yao et al., 2012).

Environmental Science

  • CO2 Capture : The kinetics of carbon dioxide with tertiary and cyclic amines, including the analysis of reaction rates and thermodynamic properties, indicate the role of such amines in carbon capture technologies, potentially contributing to the mitigation of greenhouse gas emissions (Kadiwala, Rayer, & Henni, 2012).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H312, H314, H317, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-methylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-10(2)7-8-11(3)6-4-5-9/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBSJKGMRQKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine

CAS RN

19475-29-7
Record name {2-[(3-aminopropyl)(methyl)amino]ethyl}dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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